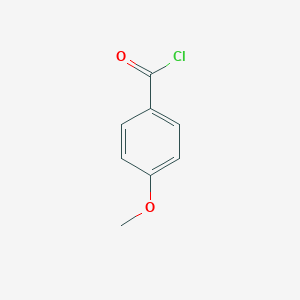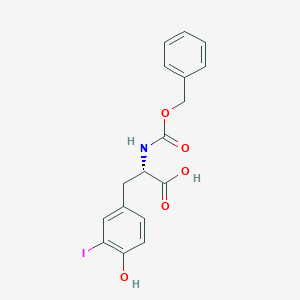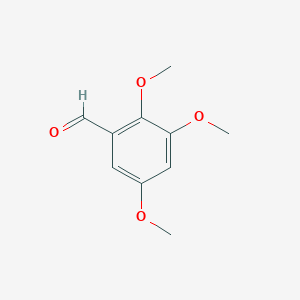
Trimethylarsinoxid
Übersicht
Beschreibung
Synthesis Analysis
Trimethylarsine oxide is synthesized through various chemical reactions, involving the oxidation of trimethylarsine. The reduction of trimethylarsine oxide to trimethylarsine by thiols, as detailed by Cullen, McBride, and Reglinski (1984), represents a critical step in understanding its synthesis mechanism. This process highlights the biological and chemical pathways through which trimethylarsine oxide can be transformed, providing insights into its reactivity and stability in different environments (Cullen, McBride, & Reglinski, 1984).
Molecular Structure Analysis
The molecular structure of trimethylarsine oxide has been a subject of study, with Jensen and Jensen (2004) employing various computational methods to examine its vibrational frequencies and structural determinants. Their research utilized quantum chemistry codes to assign normal mode frequencies to specific types of motion within the molecule, offering a comprehensive understanding of its molecular dynamics and structure (Jensen & Jensen, 2004).
Chemical Reactions and Properties
Trimethylarsine oxide's chemical reactivity, particularly its ability to undergo reduction by various agents, is crucial for understanding its behavior in biological and environmental systems. Pickett, McBride, Cullen, and Manji (1981) explored the reduction of trimethylarsine oxide by Candida humicola, highlighting the enzyme-mediated transformations that this compound can undergo. This research provides essential insights into the biochemical pathways involving trimethylarsine oxide and its role in arsenic metabolism (Pickett, McBride, Cullen, & Manji, 1981).
Physical Properties Analysis
Understanding trimethylarsine oxide's physical properties is essential for its application and handling in various scientific and industrial processes. The work by Mak (1988) on the crystal structure of trimethylamine oxide dihydrate provides valuable information on the intermolecular interactions and structural characteristics of this compound in its hydrated form. Such studies are fundamental for predicting the behavior of trimethylarsine oxide under different physical conditions and its interaction with other substances (Mak, 1988).
Chemical Properties Analysis
The electrochemical properties of trimethylarsine oxide, as investigated by Greschonig (1998), provide insights into its redox behavior and potential applications in electrochemical sensors and environmental monitoring. The study proposes a method for the determination of trimethylarsine oxide, demonstrating its feasibility for detecting this compound alongside other arsenic species. This research underscores the importance of understanding the electrochemical behavior of trimethylarsine oxide for its detection and quantification in various matrices (Greschonig, 1998).
Wissenschaftliche Forschungsanwendungen
Bioremediation von Arsen
Trimethylarsinoxid spielt eine bedeutende Rolle bei der Bioremediation von Arsen. Es ist am mikrobiellen Sanierungsprozess beteiligt, bei dem Mikroben als Sorptionsmittel fungieren. Der Mechanismus der Reduktion von Arsenat zu Trimethylarsin in Mikroben umfasst mehrere aufeinanderfolgende Schritte . Dieser Prozess gilt als kostengünstig und umweltfreundlich .
Genetische Modifikationen und Biotechnologie
Kürzlich erzielte Fortschritte in der genetischen Modifikation und Biotechnologie haben this compound zur Entwicklung effizienterer transgener Mikroben und Pflanzen genutzt, die Arsen entgiften können . Dies hat zur Entwicklung neuartiger organo-mineralischer Materialien für eine effizientere Arsen-Sanierung geführt .
Arsen-Entgiftung
This compound ist an der Entgiftung von Arsen beteiligt. Die Methylierung von Arsen, die die Umwandlung von Arsenat zu Trimethylarsin beinhaltet, wurde einst als Entgiftungsprozess angesehen . Dies liegt daran, dass die Methylarsen(V)-Spezies, die stabil und leicht analysierbar sind, viel weniger toxisch sind als ihre anorganischen Formen .
Mikrobielle Resistenzmechanismen
Mikroorganismen, die Arsenverbindungen ausgesetzt sind, haben verschiedene genetische Systeme entwickelt, die nützliche Fähigkeiten zur Entgiftung und sogar zur Nutzung von Arsen als Energiequelle verleihen . This compound ist eine der Arsenverbindungen, die diese Organismen erzeugen können .
Umweltbelastung und Gesundheitsrisiken
Die Toxizität verschiedener chemischer Formen von Arsen für Mikroorganismen sowie deren Resistenzmechanismen gegen dieses Metalloid sind entscheidend für das Verständnis der Rolle von Mikroben in den biogenen Kreisläufen, die eng in den Recycling von Arsen involviert sind . This compound ist eine dieser chemischen Formen
Wirkmechanismus
Target of Action
Trimethylarsine oxide is an organic derivative of arsenic . It has been found to bind to damaged sites with various affinities, depending on the photoproduct and the transcriptional state of the region . It is required for UV-induced CHEK1 phosphorylation and the recruitment of CEP164 to cyclobutane pyrimidine dimmers (CPD), sites of DNA damage after UV irradiation .
Mode of Action
Trimethylarsine oxide has a dual mode of action: as a transcription factor that binds to glucocorticoid response elements (GRE), both for nuclear and mitochondrial DNA, and as a modulator of other transcription factors . It affects inflammatory responses, cellular proliferation, and differentiation in target tissues .
Biochemical Pathways
The bioconversion of inorganic arsenic to methylated metabolites like trimethylarsine oxide affects the tissue distribution and retention of arsenic and its actions as a toxicant or carcinogen . The oxidation state of arsenic in inorganic and methylated species is an important determinant of toxicity in a wide range of biological systems . For example, arsenicals containing As(III) are typically more cytotoxic and genotoxic than are homologues containing As(V) .
Pharmacokinetics
A physiologically-based pharmacokinetic (PBPK) model was developed to estimate levels of arsenic and its metabolites in human tissues and urine after oral exposure to arsenate (As V), arsenite (As III), or organoarsenical pesticides . This model consists of interconnected individual PBPK models for inorganic arsenic (As V and As III), monomethylarsenic acid (MMA V), and dimethylarsenic acid (DMA V) .
Result of Action
The result of the action of trimethylarsine oxide is the modulation of inflammatory responses, cellular proliferation, and differentiation in target tissues . It also initiates repair by binding to damaged sites with various affinities, depending on the photoproduct and the transcriptional state of the region .
Action Environment
Trimethylarsine oxide is the volatile byproduct of microbial action on inorganic forms of arsenic which are naturally occurring in rocks and soils at the parts-per-million level . It has been reported only at trace levels (parts per billion) in landfill gas from Germany, Canada, and the U.S.A., and is the major arsenic-containing compound in the gas . Environmental factors such as the presence of inorganic forms of arsenic in rocks and soils, and the microbial action on these forms, influence the production and action of trimethylarsine oxide .
Safety and Hazards
Zukünftige Richtungen
Emerging techniques like phytosuction separation (PS-S) have a promising future, but still light to be focused on these techniques . The role of microbial arsenic methylation and volatilization in the biogeochemical cycle of arsenic is reviewed and the potential risk of methylated arsenic on organisms is discussed .
Eigenschaften
IUPAC Name |
dimethylarsorylmethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9AsO/c1-4(2,3)5/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOWJQPAYGEFFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[As](=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9AsO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021401 | |
| Record name | Trimethylarsine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4964-14-1 | |
| Record name | Trimethylarsine oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4964-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylarsine oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004964141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethylarsine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIMETHYLARSINE OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G9V8FPD5G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How is trimethylarsine oxide (TMAO) formed in biological systems?
A1: TMAO is formed as a metabolite of inorganic arsenic. [] Initially, inorganic arsenic undergoes a series of methylation reactions, primarily in the liver, to produce methylated arsenicals such as monomethylarsonic acid (MMA(V)) and dimethylarsinic acid (DMA(V)). [] These methylated arsenicals can be further methylated to produce TMAO. This process is often facilitated by microorganisms, both aerobic and anaerobic, found in various environments, including sediments, [] the gut of marine animals, [] and even the human gut. []
Q2: Can TMAO be further metabolized in biological systems?
A2: Yes, TMAO can be further metabolized. Research shows that TMAO can be reduced to the volatile compound trimethylarsine (TMAs). [], [], [] This reduction has been observed in various organisms, including fungi like Candida humicola [] and even in the presence of rat liver homogenate (S-9). [] Additionally, studies have shown that anaerobic microflora in the mouse cecum can convert TMAO to trimethylarsine sulfide (TMAS). []
Q3: Is TMAO found in the environment? If so, how does it impact the arsenic cycle?
A3: Yes, TMAO has been detected in the environment, particularly in marine settings. [] It is considered an intermediate in the arsenic cycle, playing a role in the transformation of arsenicals. In marine sediments, TMAO can be degraded to inorganic arsenic, which is the starting point for the arsenic cycle in these ecosystems. [] This degradation process can be facilitated by microorganisms present in the sediments. []
Q4: What are the known toxic effects of TMAO?
A4: TMAO has been shown to exhibit cytotoxic and genotoxic effects in in vitro studies. [] Exposure of rat embryos to TMAO in culture caused significant embryotoxicity and lethality at concentrations of 50 mM and 100 mM, respectively. [] Furthermore, a 2-year carcinogenicity study in rats revealed that TMAO administration in drinking water led to a significant increase in the incidence of hepatocellular adenomas, suggesting a potential carcinogenic effect. [] The study also linked TMAO exposure to oxidative DNA damage and enhanced cell proliferation in the liver, which are potential mechanisms for its carcinogenicity. []
Q5: What analytical methods are used to identify and quantify TMAO in biological and environmental samples?
A5: Various analytical methods have been employed to identify and quantify TMAO. Some common techniques include:
- Hydride Generation Atomic Absorption Spectrometry (HG-AAS): This technique involves converting TMAO into volatile trimethylarsine (TMAs) gas, which is then measured by atomic absorption spectrometry. [], [] This method is particularly useful for quantifying total inorganic arsenic after the decomposition of organic arsenic species, including TMAO. []
- High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS): This method separates different arsenic species, including TMAO, based on their chemical properties and then quantifies them by measuring the arsenic content using ICP-MS. [], [], [], [], []
- Electrospray Ionization Mass Spectrometry (ESI-MS): This technique can provide both elemental and molecular information on arsenic species, including TMAO. [] It is particularly useful for identifying unknown arsenic species and requires high-purity nitrogen gas for optimal performance. []
Q6: What is the molecular formula, weight, and structure of TMAO?
A6: * Molecular formula: (CH3)3AsO* Molecular weight: 138.04 g/mol* Structure: TMAO has a pyramidal structure with the arsenic atom at the apex, bonded to three methyl groups and an oxygen atom. []
Q7: Is there spectroscopic data available for TMAO?
A7: Yes, spectroscopic data, including X-ray absorption spectroscopy (XAS), has been used to characterize TMAO. [] XAS analysis at the arsenic K-edge provides information on the electronic structure and local coordination environment of the arsenic atom within TMAO. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(13S,14S,17S)-13-Methyl-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B33005.png)

![benzyl (2S)-2-(phenylmethoxycarbonylamino)-3-[4-phenylmethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate](/img/structure/B33011.png)



![7-(2-Chloro-5-methoxyphenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine](/img/structure/B33021.png)

